molecular formula C20H13FN2OS B2781989 N-(4,5-dihydroacenaphtho[5,4-d]thiazol-8-yl)-2-fluorobenzamide CAS No. 477325-73-8

N-(4,5-dihydroacenaphtho[5,4-d]thiazol-8-yl)-2-fluorobenzamide

Cat. No. B2781989
CAS RN: 477325-73-8
M. Wt: 348.4
InChI Key: KVFLPSUHKYZXHN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

The compound “4,5-dihydroacenaphtho[5,4-d]thiazol-8-amine” has a molecular weight of 226.3 .


Molecular Structure Analysis

The InChI code for “4,5-dihydroacenaphtho[5,4-d]thiazol-8-amine” is 1S/C13H10N2S/c14-13-15-12-9-3-1-2-7-4-5-8 (11 (7)9)6-10 (12)16-13/h1-3,6H,4-5H2, (H2,14,15) .


Physical And Chemical Properties Analysis

The compound “4,5-dihydroacenaphtho[5,4-d]thiazol-8-amine” is a solid substance .

Scientific Research Applications

Anticancer Activity

The synthesis of novel derivatives of thiazole and their evaluation for anticancer activity is a significant area of research. For instance, derivatives of 2-amino-1,3,4-thiadiazole have been investigated for their antitumor properties. These compounds have demonstrated inhibitory effects on tumor cell proliferation in various cancer types, including nervous system cancers (medulloblastoma/rhabdosarcoma, neuroblastoma, and glioma) as well as peripheral cancers like colon adenocarcinoma and lung carcinoma. The antitumor effect of these compounds is attributed to their ability to decrease cell division and inhibit cell migration. Additionally, certain derivatives have shown neuroprotective activity in neuronal cultures exposed to neurotoxic agents, suggesting a dual role in both anticancer and neuroprotective applications (Rzeski, Matysiak, & Kandefer-Szerszeń, 2007).

Antimicrobial Activity

Research on thiazole derivatives has also explored their potential as antimicrobial agents. A study on the synthesis and evaluation of fluorobenzamides containing thiazole and thiazolidine revealed these compounds to possess promising antimicrobial activities. This study demonstrated that the presence of a fluorine atom at the 4th position of the benzoyl group in the final compounds is crucial for enhancing antimicrobial activity. These findings highlight the therapeutic potential of fluorobenzamides and their derivatives in treating infections caused by various microbial pathogens (Desai, Rajpara, & Joshi, 2013).

Neuroprotective Effects

Another area of interest is the neuroprotective effects of thiazole derivatives. Specifically, compounds like 4-fluoro-N-[4-[6-(isopropylamino)pyrimidin-4-yl]-1,3-thiazol-2-yl]-N-methylbenzamide have been identified as potent metabotropic glutamate receptor 1 (mGluR1) antagonists. These compounds exhibit good pharmacokinetic profiles and have demonstrated significant antipsychotic-like effects in animal models. Such findings suggest their potential for development as novel therapeutic agents for neurodegenerative diseases or psychiatric disorders (Satoh et al., 2009).

Mechanism of Action

Biochemical Pathways:

While specific pathways remain elusive, we can speculate based on related compounds:

properties

IUPAC Name

2-fluoro-N-(5-thia-3-azatetracyclo[6.6.1.02,6.011,15]pentadeca-1(14),2(6),3,7,11(15),12-hexaen-4-yl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H13FN2OS/c21-15-7-2-1-5-13(15)19(24)23-20-22-18-14-6-3-4-11-8-9-12(17(11)14)10-16(18)25-20/h1-7,10H,8-9H2,(H,22,23,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KVFLPSUHKYZXHN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2=CC3=C(C4=CC=CC1=C24)N=C(S3)NC(=O)C5=CC=CC=C5F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H13FN2OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

348.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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